Vitexdoin A NO Inhibitory Potency in LPS-Stimulated RAW 264.7 Macrophages
Vitexdoin A inhibits LPS-induced NO production in RAW 264.7 macrophages with an IC50 of 0.38 μM [1]. Under identical assay conditions within the same study, structurally related lignans vitexdoin D (compound 5), vitexdoin E (compound 6), and the known derivative vitrofolal F (compound 9) exhibit IC50 values of 0.13 μM, 0.15 μM, and 0.11 μM, respectively [1]. Vitexdoin A is therefore 2.5- to 3.5-fold less potent than the most active congeners in this series.
| Evidence Dimension | NO production inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | vitexdoin D (0.13 μM), vitexdoin E (0.15 μM), vitrofolal F (0.11 μM) |
| Quantified Difference | 2.5–3.5× less potent |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages, same study |
Why This Matters
This moderate potency relative to in-class congeners makes Vitexdoin A useful as a reference compound or negative control in studies examining structure–activity relationships of lignan NO inhibition.
- [1] Zheng, C. J., Huang, B. K., Han, T., Zhang, Q. Y., Zhang, H., Rahman, K., & Qin, L. P. (2009). Nitric oxide scavenging lignans from Vitex negundo seeds. Journal of Natural Products, 72(9), 1627-1630. View Source
